molecular formula C8H14O3 B173269 Cleroindicin B CAS No. 107389-91-3

Cleroindicin B

Cat. No.: B173269
CAS No.: 107389-91-3
M. Wt: 158.19 g/mol
InChI Key: QLSFMYCHPVOSCD-UHFFFAOYSA-N
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Description

Cleroindicin B is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative, characterized by the presence of hydroxy and hydroxyethyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cleroindicin B typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Cleroindicin B can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Cleroindicin B has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cleroindicin B involves its interaction with specific molecular targets. The hydroxy and hydroxyethyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Hydroxy-4-phenylcyclohexan-1-one
  • 4-Hydroxy-4-(thiazol-2-yl)cyclohexan-1-one
  • 4-Hydroxy-4-(2-methoxyethyl)cyclohexan-1-one

Comparison: Compared to these similar compounds, Cleroindicin B is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Cleroindicin B is a bioactive compound derived from the flowers of Dolichandrone serrulata, a plant known for its medicinal properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is a natural product characterized by its unique chemical structure, which contributes to its biological activity. It has been identified as a significant component in various studies focusing on the therapeutic potential of Dolichandrone serrulata.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . A study highlighted the antioxidant capacity of the methanolic extract of Dolichandrone serrulata flowers, which includes this compound among its active components. The extract demonstrated significant free radical scavenging ability, suggesting that this compound may play a crucial role in mitigating oxidative stress .

Anticancer Potential

This compound has been implicated in anticancer research . A virtual screening and network pharmacology study revealed that compounds from the Clerodendrum genus, including this compound, interact with multiple cancer-associated targets and signaling pathways. The study constructed biological networks that suggest the compound's potential in anticancer therapy through multitarget mechanisms .

Effects on Reproductive Health

In a study examining the effects of Dolichandrone serrulata flower extract on reproductive health, it was found that this compound could improve seminal biochemical parameters in diabetic rats. This suggests a potential role in enhancing male reproductive function .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with various molecular targets involved in oxidative stress and cancer pathways. The compound's ability to modulate these pathways could be pivotal in developing therapeutic strategies against oxidative damage and cancer proliferation.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantExhibits free radical scavenging activity
AnticancerInteracts with multiple cancer targets; potential anticancer agent
Reproductive HealthImproves seminal parameters in diabetic rats

Properties

IUPAC Name

4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFMYCHPVOSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148032
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107389-91-3
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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